molecular formula C6H7N3O B189591 N-pyrazin-2-ylacetamide CAS No. 21352-21-6

N-pyrazin-2-ylacetamide

Cat. No.: B189591
CAS No.: 21352-21-6
M. Wt: 137.14 g/mol
InChI Key: UIXUTANILAAITF-UHFFFAOYSA-N
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Description

N-Pyrazin-2-ylacetamide (CAS 21352-21-6) is a pyrazine-derived acetamide compound characterized by its acetamide group attached to the pyrazine ring at the 2-position. Its physicochemical properties include a boiling point of 344.4°C, density of 1.258 g/cm³, and a refractive index of 1.588 . The compound exhibits moderate polarity with a polar surface area (PSA) of 54.88 Ų and a flash point of 162.1°C, suggesting stability under standard conditions .

Properties

IUPAC Name

N-pyrazin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5(10)9-6-4-7-2-3-8-6/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXUTANILAAITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325643
Record name N-pyrazin-2-ylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21352-21-6
Record name N-2-Pyrazinylacetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=21352-21-6
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Record name NSC 514554
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Record name NSC514554
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Record name N-pyrazin-2-ylacetamide
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Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs of N-pyrazin-2-ylacetamide, focusing on substituent variations, molecular weights, melting points, and functional group influences.

Table 1: Comparison of this compound and Analogous Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound Pyrazine ring, acetamide group 151.15 N/A High boiling point (344.4°C), moderate polarity
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Chloro-trifluoromethyl benzoyl, piperazine 530 241–242 Enhanced rigidity due to piperazine linker; higher molecular weight
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) Di-fluoro benzoyl, piperazine 464 263–266 Increased melting point suggests crystalline stability
2-(2′,3-Dimethyl-2,4′-bipyridin-5-yl)-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide Bipyridinyl group, pyrazine 399.44 N/A Extended aromatic system; potential for enhanced π-stacking
2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-pyrazin-2-ylacetamide Triazolotriazole sulfanyl group 291.29 N/A High nitrogen content (N9OS); density 1.93 g/cm³
N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide Phenylethylamino, dihydrochloride salt 457.41 (free base) N/A Charged form improves solubility; potential for CNS targeting

Structural and Functional Differences

Substituent Effects on Stability :

  • Compounds 8b and 8c () incorporate bulky piperazine-linked benzoyl groups, leading to higher melting points (241–266°C) compared to unmodified this compound. The trifluoromethyl group in 8b enhances lipophilicity, while difluoro substituents in 8c may improve metabolic stability .
  • The triazolotriazole derivative () has a lower molecular weight (291.29 g/mol) but a higher density (1.93 g/cm³), likely due to compact heterocyclic packing .

Aromatic System Modifications :

  • The bipyridinyl analog () introduces an extended π-conjugated system, which could enhance binding affinity in receptor-ligand interactions .
  • The dihydrochloride salt form in ’s compound improves aqueous solubility, a critical factor for bioavailability in drug development .

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